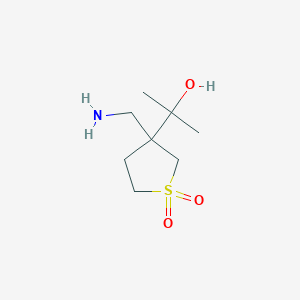
3-(Aminomethyl)-3-(2-hydroxypropan-2-yl)-1lambda6-thiolane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)-3-(2-hydroxypropan-2-yl)-1lambda6-thiolane-1,1-dione is a synthetic organic compound that belongs to the class of thiolanes. Thiolanes are sulfur-containing heterocyclic compounds, which are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-(2-hydroxypropan-2-yl)-1lambda6-thiolane-1,1-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thiolane ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the aminomethyl group: This step may involve nucleophilic substitution reactions where an amine group is introduced.
Addition of the hydroxypropan-2-yl group: This can be done through alkylation reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(Aminomethyl)-3-(2-hydroxypropan-2-yl)-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The aminomethyl and hydroxypropan-2-yl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation products: Sulfoxides, sulfones.
Reduction products: Thiols, reduced sulfur species.
Substitution products: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or reagent.
Medicine: Possible applications in drug development, particularly for targeting sulfur-containing biomolecules.
Industry: Use in the production of specialty chemicals, materials, or as intermediates in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 3-(Aminomethyl)-3-(2-hydroxypropan-2-yl)-1lambda6-thiolane-1,1-dione would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or other proteins through its functional groups (amine, hydroxyl, and sulfur). These interactions can modulate biological pathways and result in various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
Thiolane derivatives: Compounds with similar thiolane rings but different substituents.
Sulfur-containing heterocycles: Compounds like thiophenes, thiazoles, and thiadiazoles.
Uniqueness
3-(Aminomethyl)-3-(2-hydroxypropan-2-yl)-1lambda6-thiolane-1,1-dione is unique due to its specific combination of functional groups (amine, hydroxyl, and sulfur) and its potential reactivity and applications. This combination can provide distinct chemical properties and biological activities compared to other sulfur-containing heterocycles.
Propiedades
Fórmula molecular |
C8H17NO3S |
|---|---|
Peso molecular |
207.29 g/mol |
Nombre IUPAC |
2-[3-(aminomethyl)-1,1-dioxothiolan-3-yl]propan-2-ol |
InChI |
InChI=1S/C8H17NO3S/c1-7(2,10)8(5-9)3-4-13(11,12)6-8/h10H,3-6,9H2,1-2H3 |
Clave InChI |
CZTWEZAQWNIBGC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1(CCS(=O)(=O)C1)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S)-1-[4-(pentyloxy)phenyl]ethanamine](/img/structure/B13172351.png)

![3-Chloro-N-[4-(difluoromethyl)phenyl]propanamide](/img/structure/B13172370.png)
![2-[2-(Bromomethyl)butyl]oxolane](/img/structure/B13172372.png)
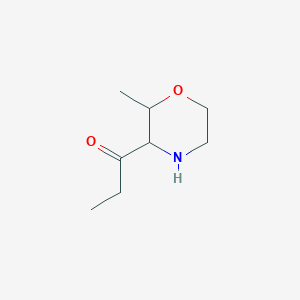
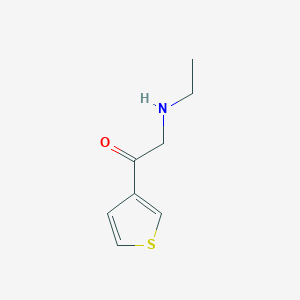
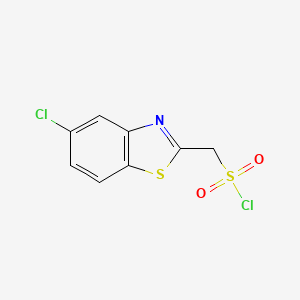
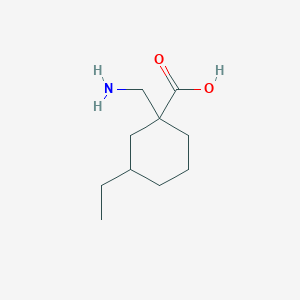

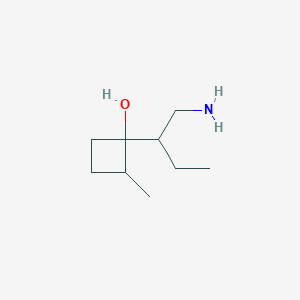
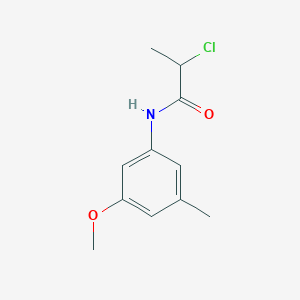


![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2-methylpyridin-3-yl)propanoic acid](/img/structure/B13172426.png)
